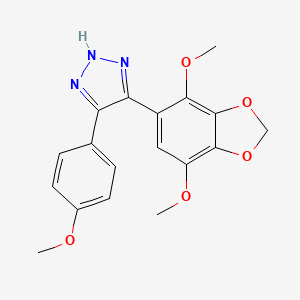
4-(5-chloro-2-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-CHLORO-2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a chlorinated methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reaction.
Chlorination and Methoxylation: The phenyl ring is chlorinated and methoxylated using chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-CHLORO-2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(5-CHLORO-2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(5-CHLORO-2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
4-(5-CHLORO-2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group but shares similar structural features.
5-(3-PYRIDYL)-4H-1,2,4-TRIAZOLE: A simpler triazole derivative without the chlorinated methoxyphenyl group.
4-(5-CHLORO-2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE: Similar structure but without the pyridine ring.
Uniqueness
4-(5-CHLORO-2-METHOXYPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both the pyridine and triazole rings, as well as the chlorinated methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H11ClN4OS |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
4-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11ClN4OS/c1-20-12-5-4-10(15)7-11(12)19-13(17-18-14(19)21)9-3-2-6-16-8-9/h2-8H,1H3,(H,18,21) |
InChIキー |
SLJCKXUOVIADNP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B14943642.png)

![2-(diethylamino)ethyl 4-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14943653.png)
![2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide](/img/structure/B14943659.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943665.png)
![N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14943666.png)
![5-amino-3-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14943670.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B14943678.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)
![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
![3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943699.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
